2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazol-7-amine

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazol-7-amine (CAS 650598-18-8) is a densely substituted 7-amino-benzoxazole building block with molecular formula C11H12ClFN2O and molecular weight 242.68 g/mol. It is primarily utilized as a synthetic intermediate in medicinal chemistry, with documented use as a precursor in kinase-focused patent literature (e.g., Ishihara Sangyo Kaisha, Ltd., US2004/18941 A1).

Molecular Formula C11H12ClFN2O
Molecular Weight 242.68 g/mol
CAS No. 650598-18-8
Cat. No. B12884965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazol-7-amine
CAS650598-18-8
Molecular FormulaC11H12ClFN2O
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=C(C(=C2O1)N)F)Cl
InChIInChI=1S/C11H12ClFN2O/c1-11(2,3)10-15-8-5(12)4-6(13)7(14)9(8)16-10/h4H,14H2,1-3H3
InChIKeySLTJMTSSWYROPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec 2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazol-7-amine (CAS 650598-18-8): Core Identity & Sourcing Baseline


2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazol-7-amine (CAS 650598-18-8) is a densely substituted 7-amino-benzoxazole building block with molecular formula C11H12ClFN2O and molecular weight 242.68 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry, with documented use as a precursor in kinase-focused patent literature (e.g., Ishihara Sangyo Kaisha, Ltd., US2004/18941 A1) [1]. The commercial product is typically supplied at 98% purity , establishing a defined quality benchmark for downstream research applications.

Why Generic Benzoxazol-7-amine Analogs Cannot Substitute for CAS 650598-18-8 in Structure-Enabled Research


Benzoxazol-7-amine derivatives are not functionally interchangeable due to profound variations in lipophilicity, steric demand, and electronic character driven by the substitution pattern. The tert-butyl group at the 2-position of the target compound imparts a computed LogP of 4.08 and significant steric bulk absent in methyl- or phenylethyl-substituted analogs . The simultaneous presence of electron-withdrawing chloro (4-position) and fluoro (6-position) substituents creates a distinct electronic profile that directly influences the reactivity of the 7-amino group in cross-coupling and heterocycle-forming reactions . Substituting a generic 5-methyl-2-propyl analog (LogP ~2.6) [1] or a 2-(2-phenylethyl) variant (LogP ~3.3) [2] would fundamentally alter the physicochemical trajectory of any downstream lead series, making one-to-one replacement scientifically invalid without full re-optimization of SAR.

Head-to-Head Differentiation Evidence: CAS 650598-18-8 vs. Closest Benzoxazol-7-amine Analogs


Lipophilicity (LogP) Comparison: Superior Membrane Penetration Potential vs. 5-Methyl-2-propyl and 2-(2-Phenylethyl) Analogs

The target compound exhibits a significantly higher computed LogP (4.08) compared to key 7-aminobenzoxazole analogs, indicating enhanced lipophilicity that is critical for CNS drug discovery programs and intracellular target access. The 5-methyl-2-propyl analog (LogP 2.6) and 2-(2-phenylethyl) analog (LogP 3.3) are substantially more polar, which may limit their utility in programs requiring passive membrane transit [1]. The LogP difference of 0.78–1.48 log units translates to a theoretical 6- to 30-fold increase in octanol/water partition coefficient, directly impacting in vivo distribution properties.

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability Physicochemical Property Optimization

Steric Bulk at the 2-Position: tert-Butyl vs. Methyl-Driven Conformational Constraints for Target Engagement

The tert-butyl substituent at the 2-position of the target compound introduces substantial steric bulk relative to methyl-substituted comparators. The tert-butyl group is estimated to occupy 3–4 times the van der Waals volume of a methyl group, which can restrict rotational freedom and enforce a defined bioactive conformation when the benzoxazole is elaborated into kinase inhibitor scaffolds [1]. This steric differentiation is particularly relevant for selectivity pocket interactions in kinases such as JAK2 and Aurora B, where 2-substituted benzoxazoles have been employed as hinge-binding motifs [2]. Analogs with smaller 2-substituents (e.g., methyl) lack this conformational constraint and may exhibit divergent selectivity profiles.

Steric Effects Kinase Selectivity Metabolic Stability Structure-Based Drug Design

Electronic Modulation via Dual Halogenation: Chloro + Fluoro vs. Single Bromo Substitution

The target compound features a unique combination of chloro at the 4-position and fluoro at the 6-position, creating a distinct electronic landscape on the benzoxazole core that cannot be replicated by a single bromo substituent (as in 5-bromo-2-methyl-1,3-benzoxazol-7-amine). The σₘ value for Cl is 0.37 and for F is 0.34, while Br is 0.39, but the dual substitution pattern distributes the electron-withdrawing effect across two positions, modulating the electron density at the 7-amino group differently [1]. This influences both the nucleophilicity of the amine for subsequent derivatization and the metabolic susceptibility of the scaffold. In oxidative C–H amination reactions, fluoro substituents have been shown to direct regioselectivity on benzoxazole substrates [2].

Electronic Effects Hammett Constants C-H Activation Reactivity Cross-Coupling Compatibility

Polar Surface Area (PSA) Comparison: Balancing CNS Permeability and Solubility

The target compound's computed topological polar surface area (tPSA) of 52.05 Ų falls within the favorable range for CNS drug-likeness (typically <90 Ų for brain penetration), while being higher than the unsubstituted benzoxazole-7-amine core (~39 Ų) . This reflects the contribution of the 7-amino group (primary amine H-bond donors) balanced by the lipophilic tert-butyl, chloro, and fluoro substituents. In contrast, the 2-(2-phenylethyl) analog exhibits a higher PSA (~98 Ų from some computed sources), which may limit CNS penetration [1]. The tPSA of 52.05 Ų positions the target compound favorably within the CNS MPO (Multiparameter Optimization) scoring space used by medicinal chemistry teams for hit-to-lead prioritization.

Polar Surface Area CNS Multiparameter Optimization Blood-Brain Barrier Oral Bioavailability

Optimal Deployment Scenarios for 2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazol-7-amine in Drug Discovery and Chemical Biology


CNS-Penetrant Kinase Inhibitor Lead Generation

The combination of high LogP (4.08) and moderate tPSA (52.05 Ų) positions the target compound as an ideal 7-amino-benzoxazole building block for CNS kinase programs where blood-brain barrier penetration is critical. The tert-butyl group provides a lipophilic anchor for hydrophobic pocket occupancy in kinases such as JAK2, while the dual halogenation pattern offers two independent vectors for parallel SAR exploration. This substitution pattern is not available from single-halogen or 2-methyl-substituted analogs, which lack either the required lipophilicity or the dual synthetic handles .

Metabolically Stabilized Fluoro-Benzoxazole Probe Synthesis

The 6-fluoro substituent serves as a strategic metabolic blocking group, potentially reducing CYP450-mediated oxidative metabolism at that position relative to unsubstituted or chloro-only benzoxazoles. Coupled with the steric shielding provided by the 2-tert-butyl group, the target compound is a superior starting material for generating metabolically stable chemical probes compared to 5-bromo-2-methyl-1,3-benzoxazol-7-amine, which carries a metabolically labile methyl group and a bromo substituent more susceptible to dehalogenation [1].

Dual-Functionalization Scaffold for Parallel Library Synthesis

The 4-chloro and 6-fluoro substituents provide orthogonal reactivity handles for sequential derivatization: the chlorine can participate in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine can be selectively displaced under nucleophilic aromatic substitution conditions or retained as a metabolic blocker. This dual-functionalization capability reduces synthetic step count in library production relative to mono-halogenated analogs, which require additional steps to introduce a second diversification point .

Agrochemical Intermediate for Halogen-Enriched Heterocycle Synthesis

As evidenced by its origin in Ishihara Sangyo Kaisha patent literature (US2004/18941 A1), the target compound is a validated intermediate for fused thiouracil herbicides and desiccants. The combination of chlorine and fluorine substituents is particularly valuable in agrochemical design for enhancing environmental persistence and target-site binding, offering advantages over non-halogenated or single-halogen benzoxazole intermediates that may not meet modern efficacy thresholds [1].

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